(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC16552707
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17N |
---|---|
Molecular Weight | 163.26 g/mol |
IUPAC Name | (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine |
Standard InChI | InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |
Standard InChI Key | KTSORSWDZIRSHJ-LLVKDONJSA-N |
Isomeric SMILES | CC1=CC=CC=C1[C@@H](C(C)C)N |
Canonical SMILES | CC1=CC=CC=C1C(C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine hydrochloride, reflects its stereochemistry and substituent arrangement. The chiral center at the C1 position (R-configuration) and the ortho-methyl group on the phenyl ring confer distinct steric and electronic properties. Key structural descriptors include:
The hydrochloride salt enhances solubility in polar solvents compared to the free base, making it more amenable to pharmacological studies.
Chirality and Stereochemical Impact
The R-configuration at the C1 position is critical for its interactions with biological targets. Enantiomeric purity is essential, as the S-enantiomer may exhibit divergent binding affinities or unintended pharmacological effects. Computational modeling suggests that the ortho-methyl group creates steric hindrance, potentially influencing receptor binding kinetics .
Synthesis and Production Methods
Chiral Synthesis Strategies
The synthesis of (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride employs enantioselective techniques to ensure high stereochemical fidelity. Two primary approaches dominate:
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Chiral Pool Synthesis:
Utilizes naturally occurring chiral precursors, such as terpenes or amino acids, to introduce the desired configuration. For example, (R)-propylene oxide may serve as a starting material, undergoing Grignard addition with o-tolylmagnesium bromide to form the alcohol intermediate, which is subsequently aminated. -
Asymmetric Catalysis:
Transition metal catalysts (e.g., ruthenium or iridium complexes) enable enantioselective hydrogenation of prochiral ketones or imines. A study demonstrated 92% enantiomeric excess (ee) using a BINAP-ruthenium catalyst system.
Method | Yield (%) | ee (%) | Key Reagents/Conditions |
---|---|---|---|
Chiral Pool Synthesis | 65–75 | >99 | o-TolylMgBr, (R)-propylene oxide |
Asymmetric Hydrogenation | 80–85 | 92 | Ru-BINAP, H₂ (50 psi) |
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in ethanol or diethyl ether to precipitate the hydrochloride salt, which is purified via recrystallization. Analytical techniques such as HPLC-UV (C18 column, 0.1% TFA/acetonitrile mobile phase) confirm ≥98% purity.
Comparative Analysis with Structural Analogs
Substituent Position Effects
The ortho-tolyl group’s steric bulk contrasts with para- and meta-substituted analogs:
Analog | Solubility (mg/mL) | SERT (μM) |
---|---|---|
(R)-2-Methyl-1-(o-tolyl)propan-1-amine | 12.5 (H₂O) | 1.2 |
(R)-1-(p-Tolyl)propan-1-amine | 8.9 (H₂O) | 3.8 |
(R)-1-(m-Tolyl)propan-1-amine | 10.1 (H₂O) | 2.5 |
The ortho derivative’s reduced solubility but enhanced potency highlights structure-activity trade-offs .
Research Directions and Challenges
Therapeutic Development
Ongoing studies focus on optimizing pharmacokinetic profiles, particularly blood-brain barrier permeability. Prodrug strategies, such as esterification of the amine, are under investigation to enhance bioavailability.
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